REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[CH:14][CH:13]=[C:12]([Cl:16])[C:3]=1[CH2:4][N:5]1[C:9]([CH2:10]O)=[CH:8][N:7]=[CH:6]1.C(N(CC)CC)C.S(Cl)([Cl:26])=O>C1(C)C=CC=CC=1>[Cl:26][CH2:10][C:9]1[N:5]([CH2:4][C:3]2[C:2]([Cl:1])=[CH:15][CH:14]=[CH:13][C:12]=2[Cl:16])[CH:6]=[N:7][CH:8]=1
|
Name
|
|
Quantity
|
45 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(CN2C=NC=C2CO)C(=CC=C1)Cl
|
Name
|
|
Quantity
|
27 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This gave 48 mg (99% of theory) of the target compound, which was reacted further without any further purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClCC1=CN=CN1CC1=C(C=CC=C1Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |